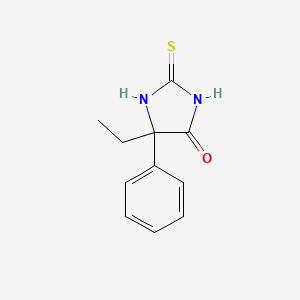

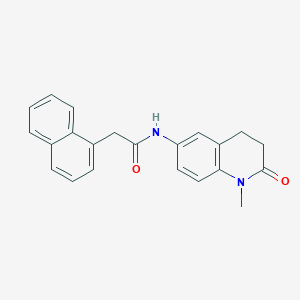

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one, a compound structurally similar to 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one, has been reported in the literature . The synthesis was performed by a method involving a reaction between N, N″ -1,ω-alkanediylbis [ N′- organylthiourea] derivatives and 2,3-diphenylcyclopropenone in refluxing ethanol .科学的研究の応用

Antimicrobial Activity

Scientific Field:

Microbiology and Pharmacology

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one

exhibits significant antimicrobial properties. It has been investigated for its ability to inhibit the growth of bacteria, fungi, and other microorganisms.

Experimental Procedures:

Researchers typically evaluate the antimicrobial activity by conducting in vitro assays. They expose bacterial or fungal cultures to varying concentrations of the compound and measure the inhibition zones or minimum inhibitory concentrations (MICs).

Results:

Studies have shown that 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one effectively inhibits the growth of various pathogens, making it a promising candidate for developing new antimicrobial agents .

Anti-HIV Activity

Scientific Field:

Virology and Immunology

Summary:

The compound has demonstrated anti-HIV properties, suggesting its potential as an antiretroviral agent.

Experimental Procedures:

Researchers assess its anti-HIV activity using cell-based assays, measuring viral replication inhibition and cytotoxicity.

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one

has shown activity against HIV, although further optimization is needed for clinical use .

Antioxidant Properties

Scientific Field:

Biochemistry and Pharmacology

Summary:

The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Experimental Procedures:

In vitro assays evaluate its radical-scavenging capacity using established methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one

exhibits significant antioxidant activity, which may have implications for health and disease prevention .

Chiral Auxiliary and Ligand

Scientific Field:

Organic Chemistry and Catalysis

Summary:

The compound serves as a chiral auxiliary and ligand for asymmetric catalysis.

Experimental Procedures:

Researchers use it in enantioselective reactions, where its chiral nature influences the stereochemistry of the product.

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one

contributes to the synthesis of chiral compounds with high enantioselectivity .

Metal Complexes as Antifungal Agents

Scientific Field:

Coordination Chemistry and Mycology

Summary:

Metal complexes of the compound have been explored as potential antifungal agents.

Experimental Procedures:

Scientists synthesize metal complexes by coordinating the compound with transition metals (e.g., copper, silver, or zinc).

Results:

These metal complexes exhibit antifungal activity, making them relevant for combating fungal infections .

Precursors for Anti-AIDS Nucleosides

Scientific Field:

Medicinal Chemistry and Virology

Summary:

Chiral imidazolidine-2-thione N- and C-nucleosides derived from this compound serve as precursors for synthesizing azidonucleosides and fluoronucleosides with anti-AIDS activity.

Experimental Procedures:

Researchers modify the compound’s structure to incorporate nucleoside moieties.

Results:

The resulting nucleosides show promise in the fight against AIDS, although further studies are necessary .

特性

IUPAC Name |

5-ethyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWCXYDIMCOQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=S)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)